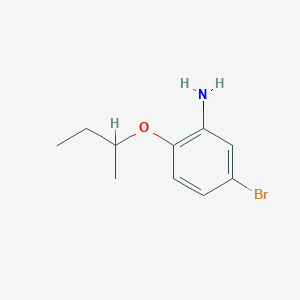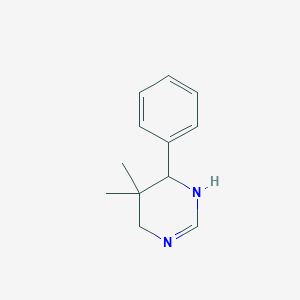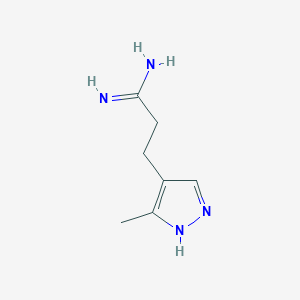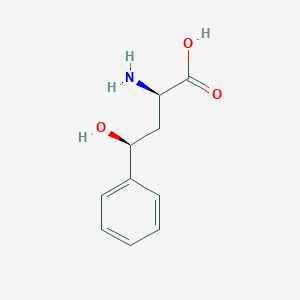
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the reaction of D-penicillamine with pyridoxal hydrochloride can yield the (2R,4S) diastereomer . The reaction conditions typically involve controlled temperatures and pH to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it serves as a precursor for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its unique stereochemistry and biological activity .
Wirkmechanismus
The mechanism of action of (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid include (2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid and other chiral amino acid derivatives .
Uniqueness: What sets this compound apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of enantiomerically pure substances and the study of chiral interactions .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 |
InChI-Schlüssel |
WQLIGWIJZBHBFM-BDAKNGLRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C[C@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



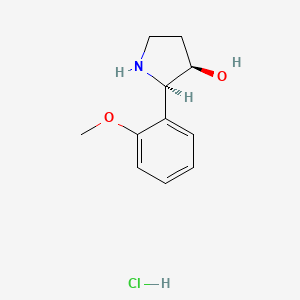

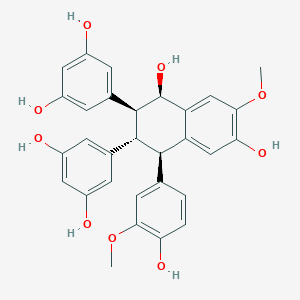

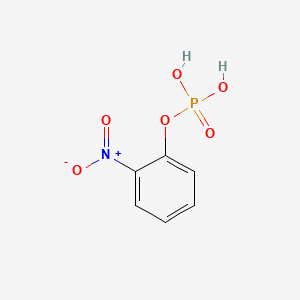
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
